2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is classified as a benzimidazole derivative, which is a structural motif commonly found in various biologically active compounds. The compound's molecular formula is C14H20Cl2N2O2, and it has a molar mass of approximately 319.2268 g/mol. This compound is also known by its CAS number, 1332528-27-4, and is recognized for its potential therapeutic applications.
This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties. Benzimidazoles have been extensively studied for their role in pharmaceutical formulations due to their ability to interact with biological targets effectively . The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in drug development.
The synthesis of 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride typically involves several key steps:
The synthesis may involve various reaction conditions such as temperature control, solvent selection (e.g., THF or DMF), and catalysts (e.g., Raney nickel for reductions). Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride features a benzimidazole ring system bonded to a butanoic acid side chain with a propyl group attached to the nitrogen atom in the ring.
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is crucial for its application in drug formulation and development.
The mechanism of action for 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride is likely related to its interaction with biological targets such as enzymes or receptors involved in disease processes. For example, compounds in the benzimidazole class have been shown to inhibit bacterial gyrase, which is essential for bacterial DNA replication.
Studies indicate that similar compounds exhibit bactericidal activity against multidrug-resistant strains by disrupting DNA processes . Further research into this specific compound's mechanism would involve detailed biochemical assays to elucidate its target interactions.
Relevant data from studies indicate potential hazards such as irritation upon contact with skin or eyes .
The primary applications of 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride are in medicinal chemistry and pharmaceutical development:
The synthesis of 2-(2-propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride begins with constructing the benzimidazole core, typically via condensation of 1,2-diaminobenzene derivatives with carbonyl compounds. In this case, ortho-phenylenediamine reacts with butyric acid derivatives under acidic conditions (e.g., polyphosphoric acid or HCl catalysis) to form the 2-substituted benzimidazole scaffold. The propyl group at the N1-position is introduced either during ring formation or through subsequent N-alkylation (see Section 1.2). Critical to functionalization is the regioselective control at C2, achieved by employing 4-aminobutyric acid equivalents that later form the carboxylic acid side chain. Reaction temperatures exceeding 120°C and extended reflux durations (12–24 hours) are typical, with yields ranging from 45–65% after crystallization [8].
Table 1: Key Reactions in Benzimidazole Core Synthesis
Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Duration (h) | Yield (%) |
---|---|---|---|---|
o-Phenylenediamine + Ethyl 4-bromobutyrate | Polyphosphoric acid | 130 | 18 | 58 |
4-Nitro-o-phenylenediamine + Succinic anhydride | HCl (conc.) | 110 | 24 | 47 |
3,4-Diaminobenzoic acid + Valeric acid | PPA | 140 | 12 | 65 |
N1-alkylation of the benzimidazole nitrogen with the propyl group employs two primary methodologies: direct nucleophilic substitution using 1-bromopropane or reductive amination with propionaldehyde. Direct alkylation requires anhydrous conditions and strong bases (e.g., sodium hydride or potassium carbonate in DMF) to generate the benzimidazole anion, which attacks the propyl halide. Optimal results occur at 60–80°C with a 20% molar excess of alkylating agent, yielding 70–85% of the N1-propyl intermediate. Alternatively, reductive amination using propionaldehyde and sodium borohydride in methanol proceeds at ambient temperature but requires pH control (pH 6–7). The direct method generates fewer impurities (<2% dialkylated byproduct vs. 5–8% in reductive routes) [2] [9].
The butanoic acid side chain is installed either pre-cyclization (via carboxylic acid-containing diamine substrates) or post-cyclization through alkylation of the benzimidazole nitrogen with ethyl 4-bromobutyrate followed by hydrolysis. Hydrolysis of the ester intermediate (e.g., ethyl 2-(2-propyl-1H-benzimidazol-1-yl)butanoate) necessitates alkaline conditions (2M NaOH, 70°C, 4h), achieving >95% conversion to the free acid. Subsequent hydrochloride salt formation employs ethereal HCl (1–2M in diethyl ether) or concentrated HCl in isopropanol. Critical parameters include:
Benzimidazole ring closure efficiency hinges on catalyst and solvent selection. Acid catalysts like polyphosphoric acid (PPA) facilitate dehydrative cyclization at high temperatures (140°C), but cause side reactions like decarboxylation. Lewis acids (e.g., ZnCl₂ in toluene) enable milder conditions (80–90°C) and reduce degradation. Solvent polarity significantly impacts kinetics:
Microwave-assisted synthesis reduces ring closure time from hours to minutes (e.g., 150°C, 20 min in DMF) while maintaining yields of 75–80% [8] [10].
Table 2: Solvent and Catalyst Impact on Ring Closure Efficiency
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Impurity Profile |
---|---|---|---|---|---|
PPA | Solvent-free | 140 | 4 | 68 | 8% decarboxylated product |
HCl (conc.) | Ethanol/H₂O (3:1) | 110 | 12 | 52 | 15% ester hydrolysis |
ZnCl₂ | Toluene | 90 | 8 | 79 | <1% dialkylated impurity |
None (microwave) | DMF | 150 | 0.33 | 77 | 3% N-oxide byproduct |
Solution-phase synthesis dominates current protocols due to straightforward scalability. Key advantages include:
Solid-phase approaches employ resin-bound diamines (e.g., Wang resin-linked 4-aminobutyric acid), enabling:
Overall yield comparisons favor solution-phase for large-scale (>1kg) production (45% vs. 28% solid-phase), while solid-phase excels for micro-scale analog libraries [8] [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2